

Formamido-Pyrazole Compounds in Medicinal Chemistry: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
CAS No.: 116856-18-9
Cat. No.: B159083

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.^{[1][2][3]} Among the diverse derivatives, formamido-pyrazoles, characterized by the presence of a formamide group attached to the pyrazole ring, have emerged as a promising class of compounds. This structural motif has proven to be a key pharmacophore for potent and selective inhibition of various protein kinases and for modulating protein-protein interactions, making it a focal point in modern drug discovery.

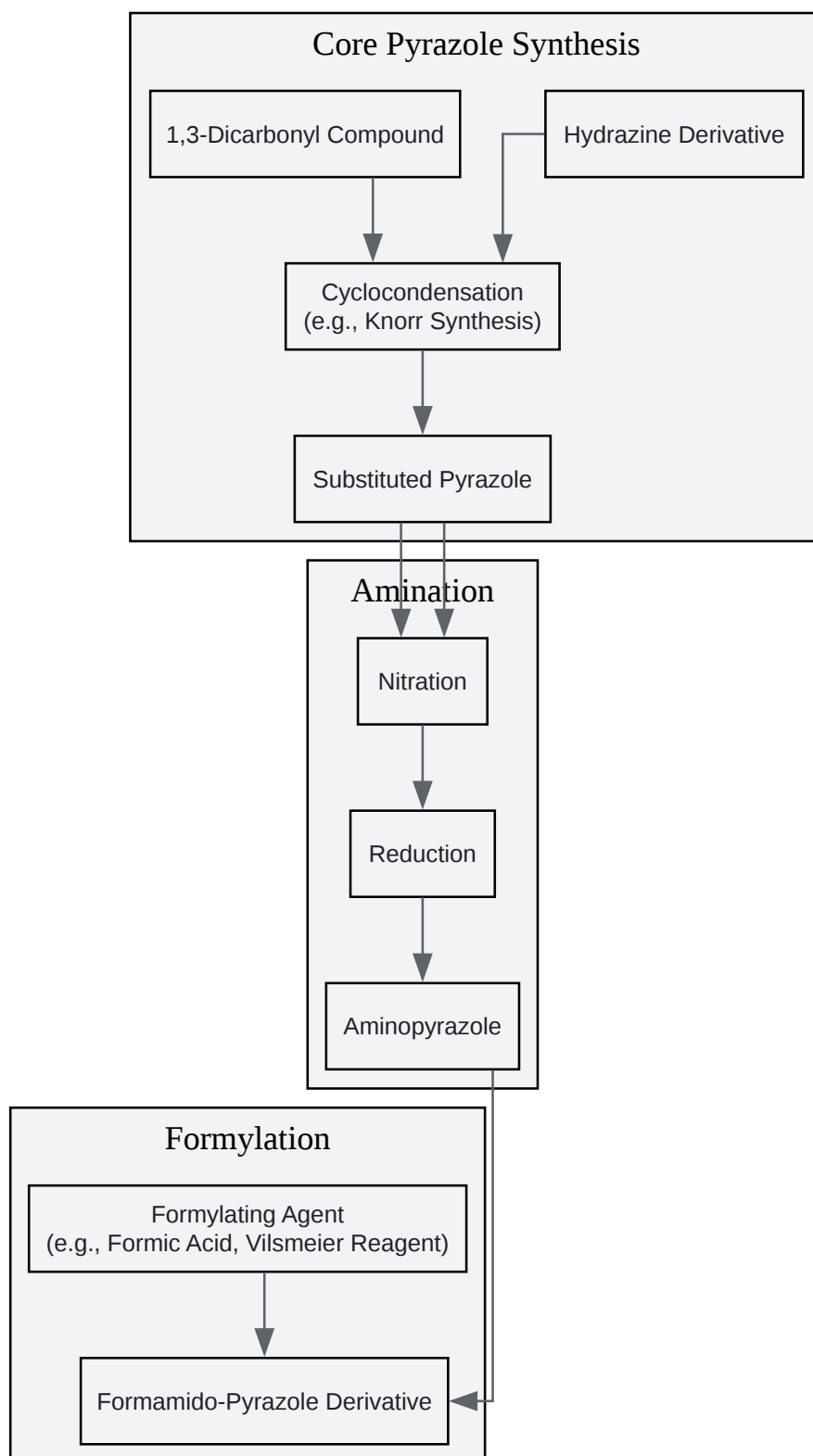
This technical guide provides a comprehensive overview of formamido-pyrazole compounds in medicinal chemistry. It covers their synthesis, biological activities with a focus on quantitative data, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Synthesis of Formamido-Pyrazole Core Structures

The synthesis of formamido-pyrazole derivatives typically involves a multi-step process, beginning with the construction of a substituted aminopyrazole core, followed by formylation.

General Synthetic Workflow

A common synthetic route involves the initial formation of a pyrazole ring, often through condensation reactions, followed by the introduction of an amino group, and finally, the formylation step. The Vilsmeier-Haack reaction is a notable method for both the synthesis of pyrazole carbaldehydes and the direct formylation of aminopyrazoles.^[4]



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Caption: General synthetic workflow for formamido-pyrazole derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(1H-Pyrazol-5-yl)formamide via Vilsmeier-Type Reagents

This protocol describes a method for the formylation of N-1-substituted-5-aminopyrazoles.[1]

- **Preparation of the Vilsmeier Reagent:** To a solution of formamide (1.2 mmol) in an appropriate solvent, add phosphorus oxychloride (POCl₃) (1.0 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to generate the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve the starting N-1-substituted-5-aminopyrazole (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF). Add the freshly prepared Vilsmeier reagent dropwise to the aminopyrazole solution at 0 °C.
- **Reaction Progression and Work-up:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
- **Isolation and Purification:** The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired N-(1H-pyrazol-5-yl)formamide derivative.

Protocol 2: Synthesis of Pyrazole-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of pyrazole-3-carboxamide derivatives, which are structurally related to formamido-pyrazoles.[5][6]

- **Activation of Carboxylic Acid:** Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Stir the mixture at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield the crude acid chloride.
- **Amide Coupling:** Dissolve the desired amine (1.0 eq) in pyridine. To this solution, add the freshly prepared acid chloride dissolved in pyridine dropwise at 0 °C.

- Reaction and Work-up: Stir the reaction mixture for 6 hours at room temperature. After completion, remove the pyridine under vacuum.
- Purification: The residue is then purified by column chromatography on silica gel to afford the target pyrazole-3-carboxamide.

Biological Activities and Quantitative Data

Formamido-pyrazole derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant protein kinases and have also been explored as modulators of protein-protein interactions.

Kinase Inhibition

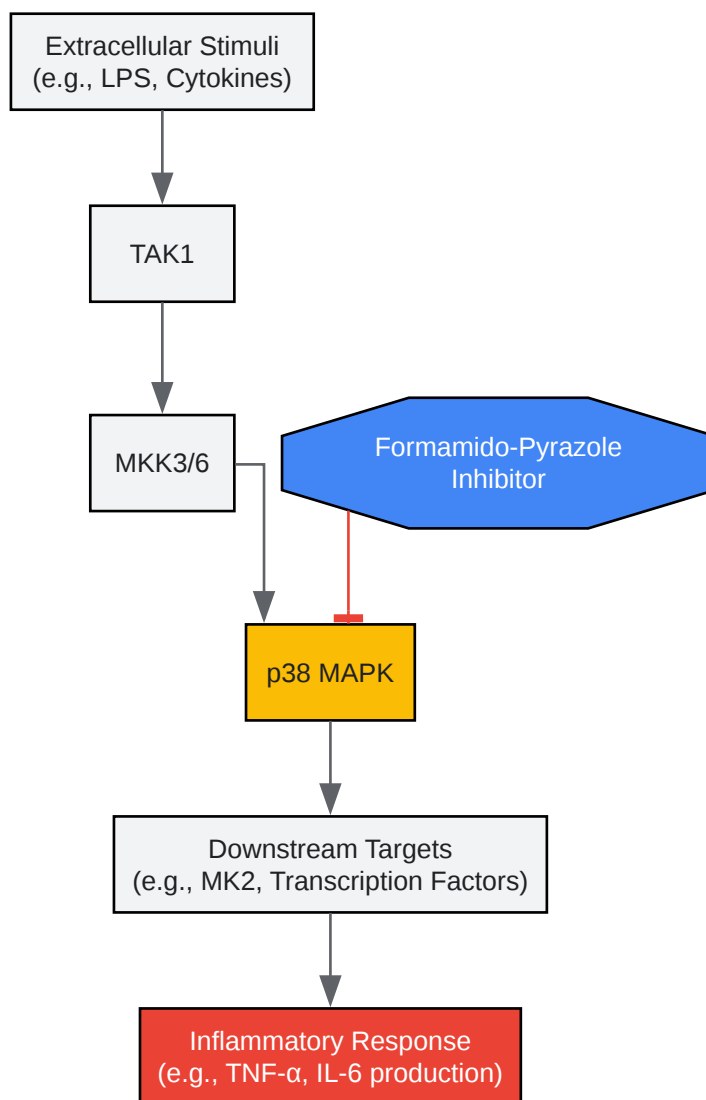
These compounds are particularly prominent as inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Mitogen-Activated Protein Kinases (MAPKs), which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[\[2\]](#)[\[7\]](#)
[\[8\]](#)

Table 1: Inhibitory Activity of Pyrazole Derivatives against Various Kinases

Compound ID	Target Kinase	IC50 (μM)	Cell Line	IC50 (μM)	Reference
Compound 6	Aurora A	0.16	HCT116	0.39	[2]
MCF-7	0.46	[2]			
Compound 20	CDK1	-	MCF-7	0.13	[2]
MIAPaCa	0.28	[2]			
Compound 21	CDK1	-	MCF-7	0.15	[2]
MIAPaCa	0.34	[2]			
Compound 24	CDK1	2.38	HepG2	0.05	[2]
Compound 25	CDK1	1.52	HepG2	0.028	[2]
Compound 8t	FLT3	0.000089	MV4-11	0.00122	[5]
CDK2	0.000719	-	-	[5]	
CDK4	0.000770	-	-	[5]	
P-6	Aurora A	0.11	HCT116	0.37	[8]
MCF-7	0.44	[8]			
Compound 9	CDK2	0.96	-	-	[7]
Compound 7d	CDK2	1.47	-	-	[7]

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Formamido-pyrazole and related urea-based pyrazole derivatives are known to inhibit p38α kinase, thereby blocking the downstream inflammatory signaling.[9]

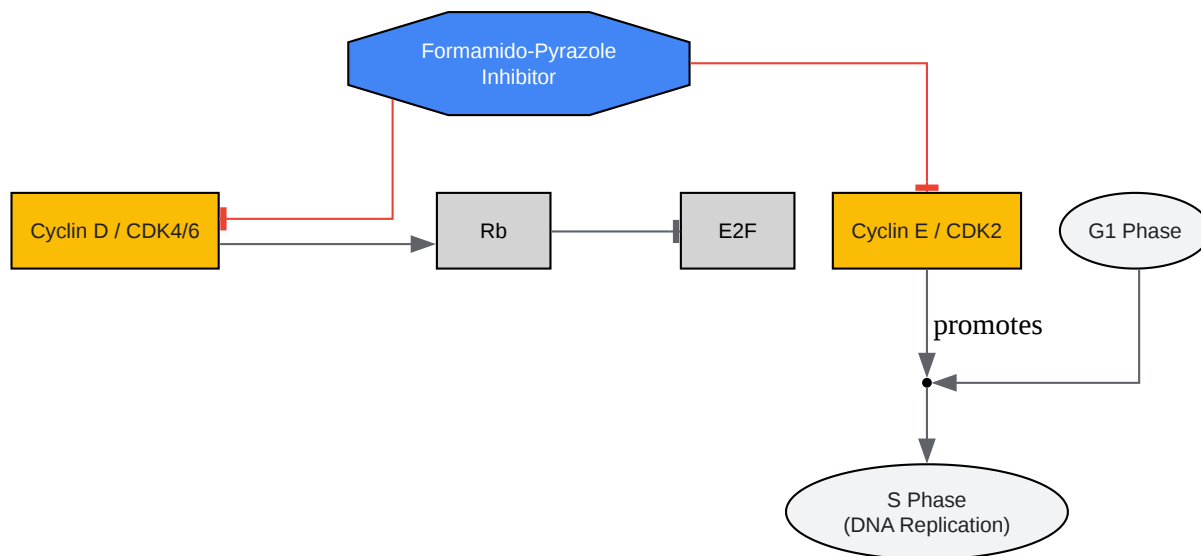


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Caption: Inhibition of the p38 MAPK signaling pathway.

CDK Signaling and Cell Cycle Control

CDKs are essential for the regulation of the cell cycle. Inhibitors based on the formamido-pyrazole scaffold can block the activity of CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequently inducing apoptosis in cancer cells.



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Caption: Inhibition of CDK-mediated cell cycle progression.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC₅₀ value of a compound against a target kinase.[10]

- **Compound Preparation:** Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
- **Kinase Reaction Setup:**
 - In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
 - Prepare a master mix of the target kinase (e.g., p38α, CDK2) and the appropriate peptide substrate in kinase reaction buffer.

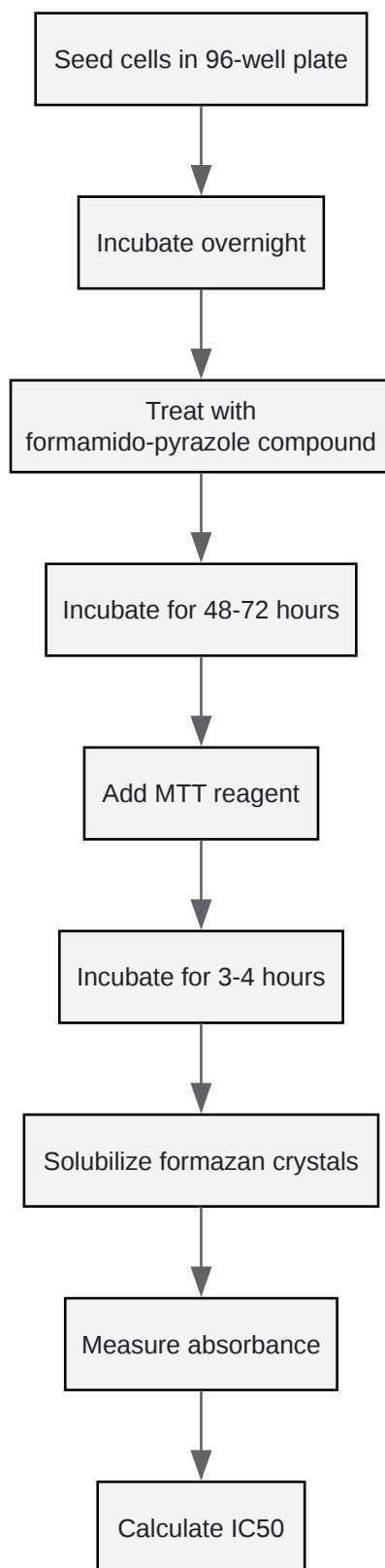
- Add 2 μL of the kinase/substrate master mix to each well.
- Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer at a concentration near the K_m for the specific kinase. Add 2 μL of the ATP solution to each well to start the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and Signal Generation:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC_{50} value.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.

- Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the formamido-pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



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Caption: Workflow for a typical MTT cell viability assay.

Conclusion

Formamido-pyrazole compounds represent a versatile and potent class of molecules in medicinal chemistry. Their synthetic accessibility and the ability of the formamido-pyrazole scaffold to engage in key interactions with biological targets, particularly protein kinases, have established them as valuable leads in the development of novel therapeutics, especially in oncology. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting area, facilitating the design, synthesis, and evaluation of new and improved formamido-pyrazole-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly lead to the discovery of next-generation targeted therapies.

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